Chaetomellic Acid A

Description

This compound has been reported in Chaetomella acutiseta with data available.

structure given in first source; an inhibitor of farnesyl-protein transferase

Structure

3D Structure

Properties

IUPAC Name |

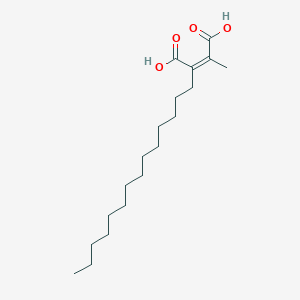

(Z)-2-methyl-3-tetradecylbut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSDRNDLXFVDED-MSUUIHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148796-51-4 | |

| Record name | Chaetomellic acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148796514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of Chaetomellic Acid A: A Potent Inhibitor of Farnesyl-Protein Transferase

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomellic Acid A is a naturally occurring dicarboxylic acid that has garnered significant attention in the scientific community for its potent and specific inhibition of farnesyl-protein transferase (FPTase). This enzyme plays a critical role in the post-translational modification of various proteins, including the Ras superfamily of small GTPases, which are implicated in numerous human cancers. The discovery of this compound from the fungus Chaetomella acutiseta has paved the way for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Ras proteins are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival. Mutations in Ras genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation. The biological function of Ras proteins is critically dependent on their localization to the inner surface of the plasma membrane, a process initiated by the farnesylation of a cysteine residue within a C-terminal "CAAX" motif. This reaction is catalyzed by the enzyme farnesyl-protein transferase (FPTase).

The inhibition of FPTase has emerged as a promising strategy for the development of anticancer drugs. By preventing the farnesylation of Ras, FPTase inhibitors can block its membrane association and downstream signaling, thereby inhibiting tumor growth. In the quest for potent and specific FPTase inhibitors, a screening program of microbial extracts led to the discovery of this compound.

Discovery and Producing Organism

This compound was first isolated from the fermentation broth of the coelomycetous fungus Chaetomella acutiseta[1]. This discovery highlighted the potential of fungal secondary metabolites as a rich source of novel therapeutic agents. The producing organism, Chaetomella acutiseta, is a species of fungus that is widespread in nature.

Physicochemical Properties and Structure

This compound is an alkyl dicarboxylic acid with the molecular formula C₁₉H₃₄O₄ and a molecular weight of 326.5 g/mol [2]. In its isolated form, it often exists as a cyclic anhydride. However, under physiological conditions (pH 7.5), the anhydride ring readily hydrolyzes to the open-chain dicarboxylic acid, which is the biologically active form. The structure of this compound features a long hydrophobic alkyl tail and a hydrophilic dicarboxylic acid head, which bears a structural resemblance to farnesyl pyrophosphate (FPP), the natural substrate of FPTase.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of farnesyl-protein transferase.[3] It acts as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP).[3] The structural similarity between the dicarboxylate form of this compound and FPP allows it to bind to the FPP-binding site on the FPTase enzyme, thereby preventing the transfer of the farnesyl group to the Ras protein.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of this compound has been quantified against FPTase and other related prenyltransferases. This data highlights its potency and selectivity.

| Enzyme | IC₅₀ Value | Reference |

| Farnesyl-Protein Transferase (FPTase) | 55 nM | [3] |

| Geranylgeranyltransferase I | 92 µM | [3] |

| Geranylgeranyltransferase II | 34 µM | [3] |

| Chaetomellic Acid B (FPTase) | 185 nM |

Table 1: Inhibitory activity of this compound against various prenyltransferases.

Experimental Protocols

Fermentation of Chaetomella acutiseta

While the specific, detailed industrial fermentation protocol for large-scale production remains proprietary, a representative laboratory-scale fermentation can be conducted as follows:

-

Culture: Chaetomella acutiseta (e.g., ATCC 74131).

-

Medium: A suitable nutrient-rich medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Inoculation: Inoculate the sterile medium with a suspension of Chaetomella acutiseta spores or mycelia.

-

Incubation: Incubate the culture at a controlled temperature (typically 25-28 °C) with agitation to ensure proper aeration for a period of 7-14 days. Production of this compound can be monitored by analytical techniques such as HPLC.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the fermentation broth:

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extraction: Acidify the supernatant to approximately pH 3.0 with an acid (e.g., HCl) and extract the this compound into an organic solvent such as ethyl acetate or dichloromethane. The organic extracts are then combined.

-

Concentration: Evaporate the organic solvent under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as hexane and ethyl acetate, to separate compounds based on polarity.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of a modifying agent like trifluoroacetic acid (TFA).

-

-

Characterization: The purified this compound is characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the raw spectra are not publicly available, the key reported data includes:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula of C₁₉H₃₄O₄.[2]

Visualizations

Ras Farnesylation Signaling Pathway and Inhibition by this compound

Caption: The Ras signaling pathway, highlighting the critical farnesylation step and its inhibition by this compound.

Experimental Workflow for the Discovery and Isolation of this compound

Caption: A generalized experimental workflow for the discovery and isolation of this compound from its fungal source.

Conclusion

This compound stands out as a significant discovery in the field of natural product chemistry and drug development. Its potent and selective inhibition of farnesyl-protein transferase makes it a valuable lead compound for the development of novel anticancer therapies. This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound, offering valuable insights for researchers and scientists working in oncology and drug discovery. Further research into the synthesis of analogues and the optimization of its pharmacological properties holds great promise for the future of cancer treatment.

References

- 1. "The Design and Synthesis of Novel this compound Analogues" by Mark F. Mechelke, Jacquelyn C. Webb et al. [repository.stcloudstate.edu]

- 2. This compound | C19H34O4 | CID 3037595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, farnesyltransferase inhibitor (CAS 148796-51-4) | Abcam [abcam.com]

- 4. repository.stcloudstate.edu [repository.stcloudstate.edu]

Unlocking a Potent Farnesyl-Protein Transferase Inhibitor: A Technical Guide to Chaetomellic Acid A from Chaetomella acutiseta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chaetomella acutiseta as a source of Chaetomellic Acid A, a potent and specific inhibitor of farnesyl-protein transferase (FPTase). Due to its crucial role in the post-translational modification of Ras proteins, which are implicated in numerous cancers, FPTase is a significant target for anti-cancer drug development. This document consolidates the available scientific information on the fermentation of Chaetomella acutiseta, the extraction and purification of this compound, and a proposed biosynthetic pathway for this valuable secondary metabolite.

Quantitative Data Summary

| Parameter | Unit | Reported Value/Range | Notes |

| Fermentation Titer | mg/L | Data not available | Optimization of media and fermentation conditions is crucial to maximize this value. |

| Extraction Efficiency | % | Data not available | Dependent on the solvent system and extraction method employed. |

| Purification Yield | % | Data not available | Reflects the efficiency of the chromatographic separation steps. |

| Final Purity | % | >95% (typical for analytical standards) | Purity is critical for biological assays and potential therapeutic applications. |

Experimental Protocols

The following sections detail the methodologies for the cultivation of Chaetomella acutiseta and the subsequent isolation and purification of this compound. These protocols are based on established techniques for the fermentation of filamentous fungi and the extraction of secondary metabolites.

Cultivation of Chaetomella acutiseta

Objective: To produce a robust culture of Chaetomella acutiseta for the biosynthesis of this compound.

Materials:

-

Chaetomella acutiseta culture (e.g., ATCC 20971)

-

Seed medium (e.g., Potato Dextrose Broth)

-

Production medium (specific composition to be optimized, but a nutrient-rich medium containing a carbon source like glucose or sucrose, a nitrogen source like yeast extract or peptone, and essential minerals is recommended)

-

Sterile shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a viable sample of Chaetomella acutiseta to a flask containing sterile seed medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to generate a dense mycelial suspension.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture under the same conditions as the seed culture for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound using analytical techniques such as HPLC.

Extraction of this compound

Objective: To efficiently extract this compound from the fermentation broth and mycelia.

Materials:

-

Fermentation culture of Chaetomella acutiseta

-

Ethyl acetate (or other suitable organic solvent)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvesting: Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

-

Mycelial Extraction: Homogenize the mycelial biomass in ethyl acetate to extract intracellular this compound.

-

Broth Extraction: Perform a liquid-liquid extraction of the fermentation broth with an equal volume of ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.

-

Pooling and Concentration: Combine the organic extracts from the mycelia and broth. Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract to a high degree of purity.

Materials:

-

Crude extract of this compound

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Analytical standards of this compound

Procedure:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane). Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

HPLC Purification: Pool the fractions containing this compound and further purify them using preparative HPLC. Use a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid) to achieve baseline separation of this compound from any remaining impurities.

-

Final Product Characterization: Collect the pure fractions of this compound, evaporate the solvent, and confirm the identity and purity of the compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a polyketide synthase (PKS) pathway, which is a common route for the production of complex secondary metabolites in fungi. The pathway likely involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which is then modified by various enzymes to yield the final product.

Caption: Proposed biosynthetic pathway of this compound via a Polyketide Synthase.

Experimental Workflow for Production and Isolation

The overall workflow from the cultivation of Chaetomella acutiseta to the purified this compound involves a series of sequential steps, each critical for the final yield and purity of the product.

Caption: Experimental workflow for the production and isolation of this compound.

Conclusion

Chaetomella acutiseta represents a valuable natural source for the production of this compound, a promising inhibitor of farnesyl-protein transferase. While further research is needed to fully elucidate the biosynthetic pathway and optimize production yields, the methodologies outlined in this guide provide a solid foundation for researchers in the fields of natural product chemistry, mycology, and oncology drug discovery. The development of a robust and scalable process for this compound production could significantly contribute to the advancement of novel anti-cancer therapies.

Structure Elucidation of Chaetomellic Acid A: A Technical Guide

Introduction

Chaetomellic Acid A is a potent and specific inhibitor of farnesyl-protein transferase (FPTase), an enzyme implicated in the post-translational modification of Ras proteins.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FPTase inhibitors like this compound significant targets for therapeutic development. This natural product was first isolated from the fungus Chaetomella acutiseta.[1]

Structurally, this compound is (Z)-2-methyl-3-tetradecylbut-2-enedioic acid, with the molecular formula C19H34O4.[1] It readily forms a cyclic anhydride, which is often the form isolated and synthesized.[2] Under physiological conditions (pH 7.5), the anhydride hydrolyzes to the biologically active dicarboxylate form.[1] This guide provides a detailed overview of the spectroscopic techniques and methodologies that would be employed in the structure elucidation of this important natural product.

Workflow for Structure Elucidation of a Natural Product

The process of determining the structure of a novel natural product like this compound is a systematic endeavor that integrates various analytical techniques. The general workflow begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to piece together its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Quantitative Data: Mass Spectrometry

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |

| [M+H]⁺ | C₁₉H₃₅O₄ | 327.2535 | 327.2530 | Protonated molecular ion of the diacid form |

| [M+Na]⁺ | C₁₉H₃₄O₄Na | 349.2355 | 349.2351 | Sodiated adduct of the diacid form |

| [M-H₂O+H]⁺ | C₁₉H₃₃O₃ | 309.2430 | 309.2425 | Protonated anhydride form (loss of water) |

| [M-C₁₄H₂₉]⁺ | C₅H₅O₄ | 129.0188 | 129.0185 | Fragmentation with loss of the tetradecyl chain |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL stock solution of purified this compound is prepared in methanol. This is further diluted to approximately 10 µg/mL with methanol/water (1:1) containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

ESI Source Parameters:

-

Ionization Mode: Positive and Negative

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr (Nitrogen)

-

-

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-1000. A lock mass standard (e.g., leucine enkephalin) is used for real-time mass correction to ensure high mass accuracy.

-

Data Analysis: The acquired spectra are processed to identify the molecular ion and common adducts. The elemental composition is determined from the accurate mass measurements using the instrument's software.

Fragmentation Pathway

The fragmentation pattern in MS/MS experiments provides crucial information about the compound's structure. For this compound, fragmentation would likely involve cleavage of the long alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Quantitative Data: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 2925, 2855 | Strong | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1710 | Strong | C=O Stretch | Carboxylic Acid (dimer) |

| 1650 | Medium | C=C Stretch | Alkene |

| 1465 | Medium | C-H Bend | Alkyl (CH₂) |

| 920 | Medium, Broad | O-H Bend | Carboxylic Acid (dimer) |

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: A small amount (1-2 mg) of the purified, dry sample of this compound is placed directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is applied to the crystal, and the anvil is lowered to ensure good contact.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Quantitative Data: UV-Visible Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Chromophore |

| ~220 | ~10,000 L·mol⁻¹·cm⁻¹ | Methanol | α,β-unsaturated dicarboxylic acid |

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. This is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µg/mL range).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

The spectrophotometer is zeroed with a cuvette containing the pure solvent (the blank).

-

The blank cuvette is replaced with a cuvette containing the sample solution.

-

The absorbance spectrum is recorded over a wavelength range of 200-400 nm.

-

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all protons and carbons and their connectivity.

Quantitative Data: ¹H NMR Spectroscopy (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 11.5 (broad s) | br s | 2H | - | 2 x -COOH |

| 2.55 | t | 2H | 7.5 | H-1' |

| 2.05 | s | 3H | - | H-4 |

| 1.60 | p | 2H | 7.5 | H-2' |

| 1.25 | br s | 22H | - | H-3' to H-13' |

| 0.88 | t | 3H | 7.0 | H-14' |

Quantitative Data: ¹³C NMR Spectroscopy (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C-1 |

| 170.0 | C-5 |

| 145.2 | C-3 |

| 130.8 | C-2 |

| 32.0 | C-1' |

| 31.9 | C-12' |

| 29.7-29.1 (multiple signals) | C-3' to C-11' |

| 28.5 | C-2' |

| 22.7 | C-13' |

| 14.1 | C-14' |

| 12.5 | C-4 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR: A proton-decoupled experiment is run. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are used for these experiments. The spectral widths and number of increments in the indirect dimension are optimized to achieve adequate resolution.

-

-

Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the residual solvent peak or TMS. The integration of ¹H signals, the multiplicities, and the coupling constants are determined. 2D spectra are analyzed to establish correlations between protons and carbons.

NMR Connectivity Diagram

2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for connecting the individual spin systems and building the complete molecular structure.

Conclusion

The structure elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. Through the combined use of mass spectrometry, IR and UV-Vis spectroscopy, and a suite of 1D and 2D NMR experiments, the molecular formula, functional groups, and the precise connectivity of atoms can be determined. This detailed structural information is fundamental for understanding its biological activity as a farnesyl-protein transferase inhibitor and for guiding synthetic efforts to create novel analogs with improved therapeutic potential.

References

Chaetomellic Acid A: A Technical Guide to its Chemistry, Mechanism of Action, and Experimental Analysis

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetomellic Acid A is a naturally occurring compound that has garnered significant interest within the scientific community for its potent and specific inhibitory effects on farnesyl-protein transferase (FPTase). This enzyme plays a critical role in the post-translational modification of various proteins, most notably the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FPTase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and detailed experimental protocols for its study.

Chemical Identity

IUPAC Name: (Z)-2-methyl-3-tetradecylbut-2-enedioic acid[1]

Synonyms:

Chemical Structure:

Chemical structure of this compound.

Mechanism of Action: Inhibition of Farnesyl-Protein Transferase

This compound functions as a competitive inhibitor of farnesyl-protein transferase (FPTase). FPTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within the C-terminal CAAX motif of target proteins, such as Ras. This farnesylation is a crucial step for the proper localization and function of Ras at the plasma membrane.

By competitively binding to the FPP-binding site of FPTase, this compound prevents the farnesylation of Ras. This inhibition leaves Ras in an inactive, cytosolic state, thereby blocking its downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

Signaling Pathway: The Ras-MAPK Cascade

The following diagram illustrates the central role of Ras in the MAPK signaling pathway and the point of intervention for this compound.

The Ras-MAPK signaling pathway and inhibition by this compound.

Quantitative Data

| Parameter | Value | Enzyme | Organism | Reference |

| IC50 | 55 nM | Farnesyl-Protein Transferase (FPTase) | Human (recombinant) | [2] |

| IC50 | 92 µM | Geranylgeranyltransferase I (GGTase-I) | - | [2] |

| IC50 | 34 µM | Geranylgeranyltransferase II (GGTase-II) | - | [2] |

| IC50 | 17 µM | Protein Prenyltransferase (general) | - | [2] |

Experimental Protocols

Isolation of this compound from Chaetomella acutiseta

Generalized workflow for the isolation of this compound.

In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds like this compound on FPTase. This is a generalized protocol, and specific conditions may need to be optimized.

Materials:

-

Recombinant human FPTase

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently labeled FPTase substrate peptide (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 5 mM DTT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the microplate, add the following in order:

-

Assay buffer

-

This compound dilution (or solvent control)

-

Fluorescently labeled substrate peptide

-

Farnesyl pyrophosphate

-

-

Initiate the reaction by adding recombinant human FPTase to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence intensity in each well using a plate reader (excitation and emission wavelengths will depend on the fluorophore used).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Western Blot Analysis of Ras Farnesylation

This protocol can be used to visually assess the inhibition of Ras farnesylation in cells treated with this compound. Unfarnesylated Ras migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart.

Materials:

-

Cell line of interest (e.g., a cancer cell line with a Ras mutation)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24-48 hours).

-

Harvest the cells and prepare protein lysates using cell lysis buffer.

-

Quantify the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system. A shift to a higher molecular weight band in the this compound-treated samples indicates the accumulation of unfarnesylated Ras.

Conclusion

This compound stands out as a potent and selective inhibitor of farnesyl-protein transferase. Its ability to disrupt the crucial farnesylation of Ras and other proteins makes it a valuable tool for studying cellular signaling and a promising lead compound in the development of novel anticancer therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biochemical and cellular effects of this intriguing natural product. As our understanding of the intricacies of Ras signaling and its role in disease continues to grow, the importance of specific and potent inhibitors like this compound will undoubtedly increase.

References

Chaetomellic Acid A: A Potent Inhibitor of Farnesyl-Protein Transferase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chaetomellic Acid A is a natural product isolated from the fungus Chaetomella acutiseta. It has garnered significant interest in the scientific community as a potent and selective inhibitor of farnesyl-protein transferase (FPTase). This enzyme plays a crucial role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FPTase an attractive target for anticancer drug development. This technical guide provides an in-depth overview of this compound as an FPTase inhibitor, detailing its inhibitory activity, the experimental methods used for its characterization, and its impact on cellular signaling.

Quantitative Inhibitory Activity

This compound demonstrates potent and selective inhibition of farnesyl-protein transferase. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is significantly lower for FPTase compared to other related prenyltransferases, highlighting its specificity. The dianionic form of this compound is the biologically active component and acts as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP), the natural substrate of FPTase.[1] This is attributed to the structural similarity between the dicarboxylate anion of this compound and FPP, both possessing a hydrophilic head and a hydrophobic tail.[1]

Below is a summary of the reported IC50 values for this compound and other representative FPTase inhibitors for comparison.

| Compound | Target Enzyme | Organism/Source | IC50 | Reference(s) |

| This compound | Farnesyl-Protein Transferase (FPTase) | Human | 55 nM | [2][3] |

| This compound | Farnesyl-Protein Transferase (FPTase) | Yeast | 225 µM | [2] |

| This compound | Geranylgeranyltransferase I (GGTase-I) | - | 92 µM | [3] |

| This compound | Geranylgeranyltransferase II (GGTase-II) | - | 34 µM | [3] |

| Chaetomellic Acid B | Farnesyl-Protein Transferase (FPTase) | - | 185 nM | [4] |

| Tipifarnib (R115777) | Farnesyl-Protein Transferase (FPTase) | - | 0.86 nM | |

| Lonafarnib (SCH66336) | H-Ras FPTase | - | 1.9 nM | |

| KO-2806 | Farnesyl-Protein Transferase (FPTase) | - | 2.4 nM | [5] |

Experimental Protocols

The determination of the inhibitory activity of this compound on FPTase is typically performed using an in vitro enzyme assay. A common method is the fluorescence-based assay, which continuously monitors the farnesylation of a fluorescently labeled peptide substrate.

Fluorescence-Based Farnesyl-Protein Transferase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against farnesyl-protein transferase.

Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate (e.g., Dansyl-GCVLS). The fluorescence of the dansyl group is sensitive to its environment. Upon farnesylation, the hydrophobic farnesyl group is brought into proximity with the dansyl group, leading to an increase in fluorescence intensity. The rate of this fluorescence increase is proportional to the FPTase activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which the enzyme activity is reduced by 50%.[6]

Materials:

-

Recombinant human farnesyl-protein transferase (FPTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-GCVLS peptide substrate

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM Dithiothreitol (DTT), 10 µM ZnCl2

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~505 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the assay.

-

Prepare working solutions of FPTase, FPP, and Dansyl-GCVLS peptide in the assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the following components in order:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

FPTase enzyme solution

-

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a mixture of FPP and Dansyl-GCVLS peptide substrate to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

-

Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed time point (endpoint read).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration from the kinetic data.

-

Plot the percentage of FPTase inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Mechanism of Action

Farnesyl-protein transferase is a key enzyme in the Ras signaling pathway. Ras proteins, when activated, trigger a cascade of downstream signaling events that ultimately control gene expression related to cell proliferation, survival, and differentiation. The farnesylation of Ras is a critical step that allows it to anchor to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effectors.

The diagram below illustrates the central role of FPTase in the Ras signaling pathway and the point of intervention for inhibitors like this compound.

Figure 1. The Ras signaling pathway and the inhibitory action of this compound.

By inhibiting FPTase, this compound prevents the farnesylation of Ras proteins. This blockage disrupts their ability to associate with the plasma membrane, thereby preventing their activation and the subsequent downstream signaling cascades. The ultimate effect is the inhibition of cellular processes that are aberrantly driven by hyperactive Ras, such as uncontrolled cell growth and proliferation.

The workflow for identifying and characterizing FPTase inhibitors like this compound typically involves a series of in vitro and cell-based assays.

References

- 1. Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to this compound and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, farnesyltransferase inhibitor (CAS 148796-51-4) | Abcam [abcam.com]

- 4. sciforum.net [sciforum.net]

- 5. biorxiv.org [biorxiv.org]

- 6. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of Chaetomellic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomellic Acid A (CAA), a dicarboxylic acid isolated from the fungus Chaetomella acutiseta, has emerged as a molecule of significant interest in early-stage drug discovery.[1] This technical whitepaper provides a comprehensive overview of the current understanding of CAA's biological activity, with a primary focus on its mechanism of action as a potent and selective inhibitor of farnesyl-protein transferase (FPTase). We delve into the quantitative data elucidating its inhibitory effects, detail the experimental protocols for key biological assays, and present visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

Protein farnesylation, a critical post-translational modification, is catalyzed by the enzyme farnesyl-protein transferase (FPTase). This process involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of target proteins. One of the most notable substrates of FPTase is the Ras family of small GTPases, which are pivotal regulators of cellular proliferation, differentiation, and survival. Mutated, constitutively active forms of Ras are frequently implicated in the pathogenesis of numerous human cancers, making FPTase a compelling target for anticancer drug development.

This compound has been identified as a highly specific and potent inhibitor of FPTase.[1] It acts as a reversible inhibitor and a structural mimic of farnesyl pyrophosphate (FPP), one of the natural substrates of the enzyme.[1] The biologically active form of CAA is its dicarboxylate anion, which readily forms from its anhydride precursor under physiological conditions (pH 7.5).[1] This guide will explore the foundational research that has characterized the biological impact of this promising molecule.

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound against farnesyl-protein transferase has been a primary focus of early-stage research. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Enzyme/System | Notes | Reference |

| IC50 | 55 nM | Recombinant Human FPTase | The half maximal inhibitory concentration, indicating high potency. | [1][2] |

| Inhibition Type | Reversible | FPTase | CAA competes with the farnesyl pyrophosphate substrate. | |

| Selectivity | Does not inhibit geranylgeranyl transferase type 1 or squalene synthase | Related enzymes in the isoprenoid pathway | Demonstrates high specificity for FPTase. |

Mechanism of Action: Inhibition of the Ha-Ras Signaling Pathway

This compound exerts its biological effects primarily through the targeted inhibition of FPTase, which in turn disrupts the function of key signaling proteins, most notably Ha-Ras. Farnesylation is a prerequisite for the proper localization of Ha-Ras to the plasma membrane, where it can be activated and engage downstream effector pathways. By preventing this crucial modification, CAA effectively sequesters Ha-Ras in the cytoplasm in its inactive state, thereby attenuating its pro-apoptotic signaling.[1][3]

The inhibition of Ha-Ras farnesylation by CAA has been shown to selectively impact the pro-apoptotic Ha-Ras pathway, while not affecting the anti-apoptotic Ki-Ras pathway.[1] This selective action underscores the nuanced effects of CAA on cellular signaling. The downstream consequences of Ha-Ras inhibition include a reduction in oxidative stress and a decrease in apoptosis, effects that have been observed in renal cell models.[1][3]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize the biological activity of this compound.

Farnesyl-Protein Transferase (FPTase) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on FPTase.

Principle: The assay measures the incorporation of a radiolabeled farnesyl group from [3H]farnesyl pyrophosphate ([3H]FPP) into a protein substrate, such as Ras or a synthetic peptide mimic. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human FPTase

-

[3H]Farnesyl pyrophosphate ([3H]FPP)

-

Protein substrate (e.g., H-Ras, K-Ras, or a synthetic peptide)

-

This compound (in its active dicarboxylate form, pH 7.5)

-

Assay buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT)

-

Scintillation cocktail

-

Filter paper and filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FPTase, and the protein substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding [3H]FPP.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).

-

Filter the reaction mixture through filter paper to capture the protein-bound radiolabel.

-

Wash the filter paper to remove any unincorporated [3H]FPP.

-

Place the filter paper in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Oxidative Stress and Antioxidant Enzyme Assays

This compound has been shown to mitigate oxidative stress, in part by enhancing the activity of key antioxidant enzymes.

4.2.1 Catalase Activity Assay

Objective: To measure the effect of this compound on catalase activity in tissue or cell lysates.

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen. The assay measures the rate of H2O2 decomposition, which is monitored by the decrease in absorbance at 240 nm.

Materials:

-

Tissue or cell homogenates from control and CAA-treated groups

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Hydrogen peroxide (H2O2) solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare tissue or cell lysates in phosphate buffer.

-

To a quartz cuvette, add the phosphate buffer and the lysate.

-

Initiate the reaction by adding a known concentration of H2O2.

-

Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes).

-

Calculate the catalase activity based on the rate of H2O2 decomposition, using the molar extinction coefficient of H2O2.

4.2.2 Glutathione Reductase Activity Assay

Objective: To determine the influence of this compound on glutathione reductase activity.

Principle: Glutathione reductase (GR) catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH), with NADPH as a cofactor. The assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.[3]

Materials:

-

Tissue or cell homogenates

-

Potassium phosphate buffer with EDTA

-

Oxidized glutathione (GSSG)

-

NADPH

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, NADPH, and the sample lysate.

-

Incubate the mixture at a controlled temperature (e.g., 25°C).[3]

-

Initiate the reaction by adding GSSG.[3]

-

Monitor the decrease in absorbance at 340 nm for a defined period.[3]

-

Calculate the GR activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.

Conclusion and Future Directions

The early-stage research on this compound has firmly established it as a potent and selective inhibitor of farnesyl-protein transferase. Its ability to disrupt the Ha-Ras signaling pathway and mitigate oxidative stress highlights its therapeutic potential. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation.

Future research should focus on several key areas:

-

Detailed Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of CAA is crucial for its development as a therapeutic agent.

-

In Vivo Efficacy Studies: While initial studies in animal models are promising, more extensive in vivo studies in various cancer and oxidative stress-related disease models are needed.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of CAA analogues could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Downstream Signaling: A more in-depth analysis of the downstream effectors of Ha-Ras that are modulated by CAA will provide a more complete picture of its mechanism of action.

References

- 1. Novel route to this compound and analogues: serendipitous discovery of a more competent FTase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, farnesyltransferase inhibitor (CAS 148796-51-4) | Abcam [abcam.com]

- 3. The Effects of Long-Term this compound Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Chaetomellic Acid A

Abstract

Chaetomellic Acid A is a naturally occurring dicarboxylic acid isolated from the fermentation broth of Chaetomella acutiseta. It is a potent and highly specific inhibitor of farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of Ras proteins.[1][2] Since mutated Ras proteins are implicated in approximately 30% of all human cancers, FPTase inhibitors like this compound are attractive targets for the development of chemotherapeutic agents.[1] The biologically active form is the dicarboxylate anion, though it is often synthesized and isolated as the more stable anhydride, which readily hydrolyzes to the active form under physiological conditions (pH 7.5).[3] This document outlines a detailed protocol for the chemical synthesis of this compound anhydride, based on the facile method developed by Kar and Argade (2002).

Overview of Synthetic Strategy

The synthesis of this compound and its analogues has been approached through various routes, which can be broadly categorized into two main strategies: the alkylation of pre-formed maleic precursors and the strategic assembly of the core 1,4-dicarbonyl group.[3]

The protocol detailed below follows a highly efficient five-step route that utilizes a chemoselective S(_{N})2' coupling reaction between a specific Grignard reagent and dimethyl bromomethylfumarate. This key step assembles the carbon skeleton, which is then converted to the final product through hydrolysis and cyclization. This method provides a good overall yield of 38-39%.[4]

Experimental Protocols

This section provides the detailed methodology for the synthesis of this compound anhydride.

Materials and Reagents:

-

1-Dodecyne

-

Ethylmagnesium bromide (EtMgBr)

-

Dimethyl bromomethylfumarate

-

Hexamethylphosphoramide (HMPA)

-

Diethyl ether (anhydrous)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Acetic anhydride

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Protocol 1: Synthesis of Dimethyl 2-(tridec-2-ynyl)but-2-enedioate

-

Preparation of the Grignard Reagent: To a solution of 1-dodecyne in anhydrous diethyl ether under an inert atmosphere, add one equivalent of ethylmagnesium bromide (EtMgBr) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the alkynyl Grignard reagent.

-

S(_{N})2' Coupling Reaction: In a separate flask, prepare a solution of dimethyl bromomethylfumarate in anhydrous diethyl ether.

-

Add two equivalents of Hexamethylphosphoramide (HMPA) to the dimethyl bromomethylfumarate solution.

-

Cool the solution to room temperature and add the previously prepared Grignard reagent dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the target diester.

Protocol 2: Hydrolysis to this compound

-

Dissolve the purified diester from Protocol 1 in a 1:1 mixture of methanol and water.

-

Add an excess of potassium hydroxide (KOH) to the solution.

-

Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 using concentrated hydrochloric acid (HCl).

-

Extract the resulting diacid with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield this compound (diacid form) in quantitative yield.

Protocol 3: Cyclization to this compound Anhydride

-

Dissolve the diacid obtained from Protocol 2 in acetic anhydride.

-

Heat the reaction mixture at 80-90 °C for 2-3 hours.

-

Remove the excess acetic anhydride under high vacuum.

-

The resulting residue is the this compound anhydride. Further purification can be achieved via recrystallization or column chromatography if necessary.

Data Presentation: Synthesis Yields

The following table summarizes the key transformation and reported yields for the described synthetic route.

| Step No. | Reaction | Key Reagents | Product | Yield (%) | Reference |

| 1 | S(_{N})2' Coupling | Alkynyl Grignard, Dimethyl bromomethylfumarate, HMPA | Diester Intermediate | 60-62% | [4] |

| 2 | Hydrolysis | KOH, MeOH/H₂O | This compound (Diacid) | Quantitative | [4] |

| 3 | Cyclization | Acetic Anhydride | This compound Anhydride | High | [4] |

| - | Overall | - | This compound Anhydride | 38-39% | [4] |

Visualization of Workflow and Biological Pathway

Synthetic Workflow Diagram

The following diagram illustrates the multi-step synthesis of this compound anhydride.

Caption: Synthetic route to this compound anhydride.

Biological Signaling Pathway: Ras Farnesylation and Inhibition

This compound inhibits the farnesylation of Ras proteins, a critical step for their localization to the plasma membrane and subsequent activation of cell growth and proliferation pathways. The diagram below illustrates this mechanism of action.

Caption: Inhibition of Ras farnesylation by this compound.

References

- 1. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 2. Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel route to this compound and analogues: serendipitous discovery of a more competent FTase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A facile synthesis of natural products this compound and 1,7(Z)- nonadecadiene-2,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies of Chaetomellic Acid A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies of Chaetomellic Acid A, a potent and selective inhibitor of farnesyltransferase (FTase). The following sections outline experimental designs to characterize its enzymatic inhibition, effects on cell viability and apoptosis, and its impact on key cellular signaling pathways.

Introduction to this compound

This compound is a natural product isolated from the fungus Chaetomella acutiseta. It has been identified as a specific and competitive inhibitor of farnesyl-protein transferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases.[1] By inhibiting FTase, this compound blocks the farnesylation of proteins like Ha-Ras, which is essential for their proper membrane localization and function in signal transduction.[2][3] This inhibitory action makes this compound a valuable tool for studying Ras-dependent signaling pathways and a potential candidate for anticancer drug development.[1]

Quantitative Data Summary

The inhibitory activity of this compound against farnesyltransferase and other related enzymes has been quantified in various studies. The following table summarizes the key IC50 values.

| Enzyme | IC50 Value | Reference(s) |

| Farnesyltransferase (FTase) | 55 nM | [2][3] |

| Geranylgeranyltransferase I | 92 µM | [2][3] |

| Geranylgeranyltransferase II | 34 µM | [2][3] |

| Protein Prenyltransferase | 17 µM | [2] |

Experimental Protocols

Farnesyltransferase (FTase) Inhibition Assay

This protocol describes a non-radioactive, fluorescence-based assay to determine the inhibitory activity of this compound on FTase.

Materials:

-

Recombinant human Farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the Assay Buffer.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

This compound dilution (or vehicle control)

-

Recombinant FTase enzyme

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[4]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability - MTT Assay

This protocol measures the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., a line with a known Ras mutation)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (include a vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[2]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay - Annexin V-FITC Staining

This protocol detects apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with various concentrations of this compound for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7][8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

References

- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. This compound, farnesyltransferase inhibitor (CAS 148796-51-4) | Abcam [abcam.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols: In Vivo Administration of Chaetomellic Acid A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information and recommended methodologies for the in vivo administration of Chaetomellic Acid A (CAA), a potent and selective inhibitor of farnesyltransferase (FTase). The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound is a microbial-derived dicarboxylic acid that has garnered significant interest for its specific inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of various cellular proteins, including the oncoprotein Ras.[1] By preventing the farnesylation of Ha-Ras, CAA selectively blocks its membrane localization and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[2] This targeted mechanism of action makes CAA a valuable tool for cancer research and potentially other diseases driven by aberrant Ha-Ras signaling.

These notes provide detailed protocols for in vivo administration based on published studies, summarize available quantitative data, and offer insights into the underlying signaling pathways.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below. Proper storage is critical to maintain the integrity of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₄O₄ | [1] |

| Molecular Weight | 326.5 Da | [1] |

| Purity | >98% | [1] |

| Form | Solid | [1] |

| Storage | Store at -20°C under desiccating conditions. The product can be stored for up to 12 months. | [1] |

| Bioactivity | Potent, selective, competitive farnesyltransferase inhibitor (IC₅₀ = 55 nM). Blocks Ha-Ras signaling. Active in vivo. | [1] |

In Vivo Administration Protocols

The following protocols are based on a long-term study investigating the effects of CAA in a rat model of renal mass reduction.[2][3] Researchers should adapt these protocols based on their specific experimental model and objectives.

Animal Model

Dosing and Administration

| Parameter | Details | Reference |

| Dosage | 0.23 µg/kg body weight | [3] |

| Route of Administration | Intraperitoneal (IP) injection | [3] |

| Frequency | Three times a week | [3] |

| Duration | Six months | [3] |

| Vehicle | While not explicitly stated in the primary study, a common vehicle for intraperitoneal injection of small molecules is sterile phosphate-buffered saline (PBS) or a solution of 0.9% sodium chloride. A small percentage of a solubilizing agent like DMSO or ethanol may be required, followed by dilution in PBS or saline. It is crucial to perform solubility tests and ensure the final concentration of any organic solvent is non-toxic to the animals. |

Experimental Groups

The study included the following experimental groups to assess the effects of CAA:

| Group | Description |

| RMR | Renal mass reduction rats without treatment. |

| RMR + CAA | Renal mass reduction rats treated with this compound. |

| SO | Sham-operated rats without treatment. |

| SO + CAA | Sham-operated rats treated with this compound. |

Preparation of this compound for Injection (Recommended Procedure)

-

Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the required amount of this compound solid using a calibrated analytical balance.

-

Solubilization: Initially, dissolve CAA in a minimal amount of a suitable sterile solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Dilution: Dilute the dissolved CAA solution to the final desired concentration with sterile phosphate-buffered saline (PBS, pH 7.4) or 0.9% saline. The final concentration of the organic solvent should be kept to a minimum (typically <5% of the total volume) to avoid toxicity.

-

Vortexing/Sonication: Gently vortex or sonicate the solution if necessary to ensure complete dissolution.

-

Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

-

Storage: Prepared solutions should ideally be used immediately. If short-term storage is necessary, store at 2-8°C and protect from light. Ascertain the stability of the compound in the chosen vehicle for the intended storage duration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting farnesyltransferase (FTase). This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of target proteins, a critical step for their membrane localization and function. The primary target of interest for CAA is the Ha-Ras protein.

Ha-Ras Signaling Pathway Inhibition

The diagram below illustrates the inhibition of the Ha-Ras signaling pathway by this compound.

Pharmacokinetics and Toxicology (General Considerations for Farnesyltransferase Inhibitors)

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively available in the public domain. However, general characteristics of other farnesyltransferase inhibitors (FTIs) can provide some guidance for preclinical study design.

Pharmacokinetics

-

Bioavailability: The oral bioavailability of FTIs can be variable.[4] For novel compounds like CAA, initial studies may favor parenteral routes like intraperitoneal or intravenous injection to ensure consistent systemic exposure.

-

Distribution: FTIs are generally designed to be cell-permeable to reach their intracellular target.

-

Metabolism: Hepatic metabolism is a common route of elimination for many small molecule inhibitors.

-

Excretion: The route and rate of excretion will depend on the specific chemical properties of the compound.

Toxicology

-

Dose-Limiting Toxicities: For other FTIs in clinical development, dose-limiting toxicities have included myelosuppression, neurotoxicity, and gastrointestinal issues.[5]

-

Safety Profile: Preclinical toxicology studies with other FTIs have shown a range of effects, and it is crucial to conduct thorough safety assessments for CAA.[6] In the single published long-term study with CAA at a low dose, a higher mortality rate was observed in the treated renal mass reduction group compared to the untreated group, although the cause was not definitively attributed to the compound.[2]

-

Recommended Toxicology Studies: A standard preclinical toxicology evaluation should include:

-

Acute and subchronic toxicity studies.

-

Determination of the Maximum Tolerated Dose (MTD).

-

Clinical pathology (hematology and clinical chemistry).

-

Histopathological examination of major organs.

-

Summary of Quantitative In Vivo Data

The following table summarizes the key quantitative findings from the primary in vivo study on this compound.

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Catalase Activity | Male Wistar Rats (Renal Mass Reduction) | 0.23 µg/kg CAA, IP, 3x/week for 6 months | Significantly increased catalase activity compared to untreated RMR group. | [3] |

| Glutathione Reductase (GR) Activity | Male Wistar Rats (Renal Mass Reduction) | 0.23 µg/kg CAA, IP, 3x/week for 6 months | Significantly increased GR activity compared to untreated RMR group. | [3] |

| GSH/GSSG Ratio | Male Wistar Rats (Renal Mass Reduction) | 0.23 µg/kg CAA, IP, 3x/week for 6 months | Increased the ratio, but the difference was not statistically significant compared to the untreated RMR group. | [3] |

| Renal Function Parameters | Male Wistar Rats (Renal Mass Reduction) | 0.23 µg/kg CAA, IP, 3x/week for 6 months | No significant differences in most renal function parameters, but a slight improvement was noted in some. | [3] |

| Survival | Male Wistar Rats (Renal Mass Reduction) | 0.23 µg/kg CAA, IP, 3x/week for 6 months | Statistically significant difference in cumulative survival between the RMR + CAA group and the sham-operated groups. | [2] |

Conclusion

This compound is a promising research tool for investigating the roles of Ha-Ras and farnesylation in various physiological and pathological processes. The provided protocols and data, based on the available scientific literature, offer a foundation for designing and conducting in vivo studies. However, due to the limited amount of publicly available data, especially regarding pharmacokinetics and toxicology, it is imperative that researchers conduct thorough dose-finding and safety studies for their specific animal models and experimental conditions. Careful planning and adherence to ethical guidelines for animal research are essential for obtaining reliable and reproducible results.

References

- 1. This compound, farnesyltransferase inhibitor (CAS 148796-51-4) | Abcam [abcam.com]

- 2. The Effects of Long-Term this compound Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Long-Term this compound Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"strategies to improve Chaetomellic Acid A synthesis yield"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Chaetomellic Acid A.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the Grignard coupling reaction.

-

Question: My Grignard coupling reaction to form the diester intermediate is resulting in a low yield (<50%). What are the possible causes and how can I improve it?

-

Answer: Low yields in Grignard reactions are often due to a few key factors. First, ensure all glassware is rigorously flame-dried or oven-dried to remove any traces of water, which will quench the Grignard reagent. Solvents like diethyl ether should be freshly distilled over a drying agent. Additionally, the quality of the magnesium turnings is crucial; activate them if necessary. The rate of addition of the Grignard reagent to the dimethyl bromomethylfumarate solution should be slow and controlled, maintaining the reaction at room temperature. The presence of hexamethylphosphoramide (HMPA) is reported to be important for this specific reaction's success.[1]

Issue 2: Formation of multiple products in the copper-catalyzed radical cyclization.

-

Question: I am observing multiple spots on my TLC plate after the copper-catalyzed radical cyclization step. What are these side products and how can I minimize them?

-

Answer: The formation of multiple products in a radical cyclization can be due to incomplete reaction, the formation of diastereomers, or undesired side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., argon) to prevent oxidation. The choice of copper catalyst and ligand, as well as the reaction temperature and time, are critical parameters to optimize for stereoselectivity and yield. A one-pot preparation of the N-α-perchloroacyl-2-(Z)-alkyliden-1,3-thiazinane intermediate has been shown to be effective.[2][3] Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

Issue 3: Difficulty in purifying the final this compound product.

-

Question: I am struggling with the purification of this compound. What are the recommended methods?

-

Answer: this compound is typically synthesized as its more stable anhydride precursor, which is then hydrolyzed. Purification of the anhydride is often achieved by flash chromatography on silica gel.[2] One reported method uses a petroleum ether/diethyl ether gradient for elution.[2] It is also noted that sparing a chromatographic purification step after the cyclization and proceeding directly to hydrolysis can lead to a higher overall yield, suggesting that the purity after the initial steps may be sufficient for the final transformation.[2] For the final diacid product, careful extraction and crystallization may be employed.

Frequently Asked Questions (FAQs)